molecular formula C16H23NO5S B7705084 Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate CAS No. 839697-10-8

Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate

Cat. No.: B7705084
CAS No.: 839697-10-8
M. Wt: 341.4 g/mol
InChI Key: ZYZSBWQTHMUWQX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate is a chemical compound that belongs to the class of sulfonylpiperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-methylphenyl moiety

Mechanism of Action

The mechanism of action of piperidine derivatives is often related to their ability to bind to various biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future of piperidine derivatives in drug discovery looks promising . The development of new synthetic methods and the exploration of different biological profiles can lead to the discovery of new drugs . The design of new piperidine compounds with different biological profiles can guide medicinal chemists in future drug discovery efforts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Esterification: The ethyl ester group is incorporated through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

  • Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate
  • Ethyl 1-(4-methoxy-3-ethylphenyl)sulfonylpiperidine-3-carboxylate

Comparison: Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group may influence its reactivity and interaction with biological targets differently than an ethoxy group.

Properties

IUPAC Name

ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-4-22-16(18)13-6-5-9-17(11-13)23(19,20)14-7-8-15(21-3)12(2)10-14/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZSBWQTHMUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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